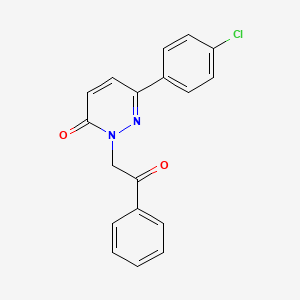
6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone, also known as CP-96,345, is a pyridazinone derivative that has been extensively studied for its potential therapeutic applications. This compound exhibits a unique pharmacological profile that makes it a promising candidate for the treatment of various diseases.
作用机制
The precise mechanism of action of 6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone is not fully understood, but it is thought to act as a modulator of the GABA-A receptor. This receptor is a major target for many drugs that have sedative, anxiolytic, and anticonvulsant effects. This compound has been shown to enhance the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity and reduced pain perception.
Biochemical and Physiological Effects
This compound exhibits a range of biochemical and physiological effects, including analgesia, sedation, and muscle relaxation. This compound has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory pain. This compound has also been shown to reduce the activity of nociceptive neurons in the spinal cord, leading to reduced pain perception.
实验室实验的优点和局限性
One of the major advantages of 6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone is its potent analgesic effects, which make it a useful tool for studying pain pathways in animal models. However, one of the limitations of this compound is its narrow therapeutic window, which means that it can be toxic at high doses. This can make it challenging to perform experiments that require high doses of this compound.
未来方向
There are several future directions for research on 6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone. One area of interest is the development of novel analogs of this compound that exhibit improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential use of this compound as a treatment for other diseases, such as anxiety and epilepsy. Finally, further research is needed to fully elucidate the mechanism of action of this compound and to identify potential drug targets for this compound.
合成方法
6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone can be synthesized using various methods, including the reaction of 4-chlorobenzyl cyanide with 2-oxo-2-phenylethylamine in the presence of a reducing agent such as lithium aluminum hydride, or by the reaction of 4-chlorobenzaldehyde with 2-oxo-2-phenylethylhydrazine in the presence of a base such as sodium hydroxide. The synthesis of this compound is a challenging process that requires careful optimization of reaction conditions to achieve high yields and purity.
科学研究应用
6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. This compound exhibits a unique pharmacological profile that makes it a promising candidate for the treatment of various diseases. For example, this compound has been shown to exhibit potent analgesic effects in animal models of pain, and it has been suggested that this compound may be useful for the treatment of chronic pain conditions such as neuropathic pain and cancer pain.
属性
IUPAC Name |
6-(4-chlorophenyl)-2-phenacylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-15-8-6-13(7-9-15)16-10-11-18(23)21(20-16)12-17(22)14-4-2-1-3-5-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPFNBRQSJGQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

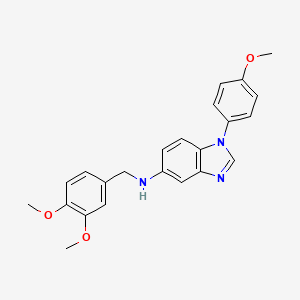
![7-(4-methoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6100524.png)
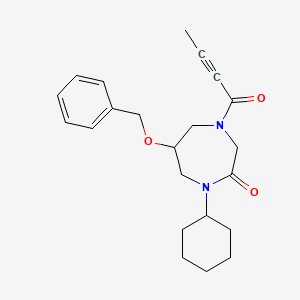
![methyl [2-[(4-ethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B6100541.png)
![1-[5-(4-chlorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6100545.png)
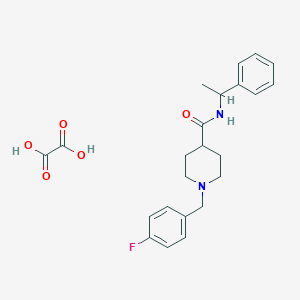
![N-cyclooctyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6100554.png)
![1-[(3-phenylprop-2-yn-1-yl)amino]propan-2-ol hydrochloride](/img/structure/B6100561.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B6100581.png)
![2,2-dichloro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methylcyclopropanecarboxamide](/img/structure/B6100589.png)
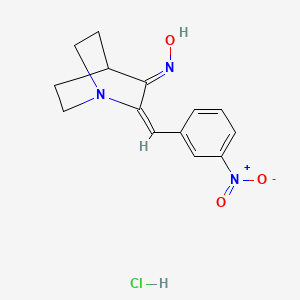
![N'-{2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B6100622.png)
![4-[3-cyclopropyl-1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6100627.png)
![2-(2-fluorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B6100634.png)